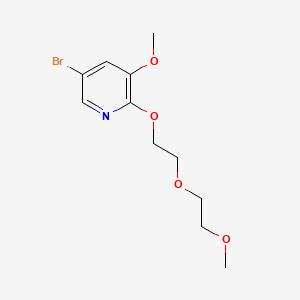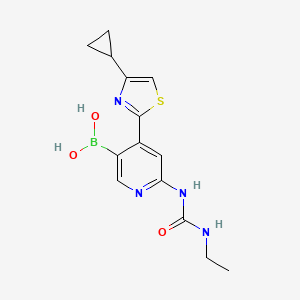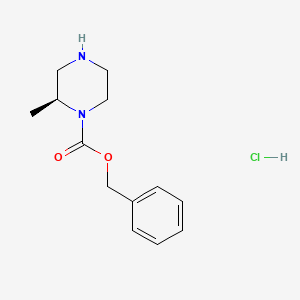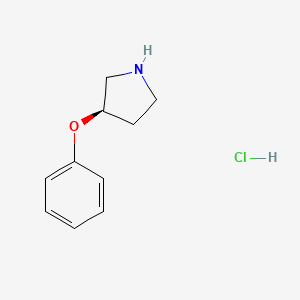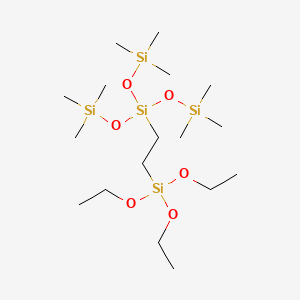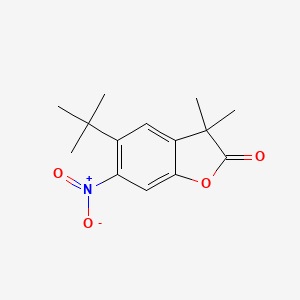
5-(tert-Butyl)-3,3-diméthyl-6-nitrobenzofuranne-2(3H)-one
Vue d'ensemble
Description
The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Le composé sert d'intermédiaire important en synthèse organique. Sa complexité structurale et ses groupes fonctionnels en font un précurseur polyvalent pour la synthèse d'une variété de molécules organiques. Il peut être utilisé pour préparer d'autres dérivés de benzofuranne ayant des applications potentielles dans les produits pharmaceutiques et les produits agrochimiques .
Recherche pharmaceutique
Les dérivés de benzofuranne, comme le composé en question, sont connus pour leur bioactivité. Ils ont été étudiés pour leur utilisation potentielle dans le développement de nouveaux agents thérapeutiques en raison de leurs propriétés antitumorales, antibactériennes, antioxydantes et antivirales . Ce composé pourrait être un ingrédient clé dans la synthèse de nouveaux médicaments.
Développement agrochimique
Le groupe nitro et le noyau de benzofuranne du composé suggèrent son utilisation dans le développement de produits agrochimiques. Ces composés peuvent être conçus pour fonctionner comme des pesticides ou des herbicides, offrant une protection aux cultures contre divers ravageurs et maladies .
Science des matériaux
Les dérivés de benzofuranne sont également explorés en science des matériaux, notamment dans la création de matériaux organiques électroluminescents (OLED). La structure du composé pourrait être modifiée pour améliorer ses propriétés électroniques en vue d'une utilisation dans les OLED .
Agents anticancéreux
Certains dérivés de benzofuranne ont montré des effets inhibiteurs significatifs de la croissance cellulaire sur divers types de cellules cancéreuses. Le composé pourrait être modifié pour améliorer son activité anticancéreuse et évalué contre différentes lignées de cellules cancéreuses afin de développer des thérapies anticancéreuses potentielles .
Catalyse
Le composé pourrait être utilisé comme ligand ou cocatalyseur dans divers processus catalytiques. Sa structure permet des applications potentielles en synthèse asymétrique, ce qui est crucial pour produire des substances énantiomériquement pures utilisées dans les médicaments .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-39-7 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

